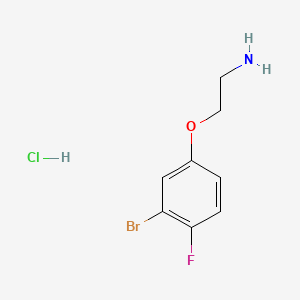
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride, also known as 2-Bromo-4-fluorophenoxyethanamine hydrochloride, is a synthetic compound that has a wide range of applications in scientific research. It is an amine-based compound and is often used to aid in the synthesis of other compounds. This compound has been studied extensively, and its mechanism of action, biochemical and physiological effects, advantages and limitations, and future directions have been well documented.
科学研究应用
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research. It has been used in the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used in the synthesis of peptides and peptidomimetics, which are important for drug discovery and development. Additionally, this compound has been used in the synthesis of lipophilic compounds, which can be used in the development of drugs and other compounds.
作用机制
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a unique mechanism of action. It acts as an intermediate in the synthesis of other compounds, allowing for the efficient conversion of one compound to another. This compound acts as a catalyst, allowing for the reaction of two or more compounds to occur without the need for additional energy. Additionally, this compound can act as a substrate for enzymes, allowing for the formation of complex molecules.
Biochemical and Physiological Effects
This compound has been studied extensively for its biochemical and physiological effects. This compound has been found to be non-toxic, non-irritant, and non-allergenic. Additionally, it has been shown to have no mutagenic or carcinogenic effects. This compound has also been found to have no adverse effects on the nervous system, cardiovascular system, or reproductive system.
实验室实验的优点和局限性
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has several advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is its low cost, which makes it ideal for use in laboratory experiments. Additionally, this compound is easy to synthesize and can be used in a variety of reactions. However, this compound is not suitable for use in reactions involving high temperatures or pressures, as it is sensitive to extreme conditions. Additionally, this compound is not suitable for use in reactions involving hazardous materials, as it can be easily contaminated.
未来方向
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of potential future applications. One possible application is in the development of new drugs and agrochemicals. This compound could be used as an intermediate in the synthesis of these compounds, allowing for the efficient conversion of one compound to another. Additionally, this compound could be used as a substrate for enzymes, allowing for the formation of complex molecules. Additionally, this compound could be used in the development of peptides and peptidomimetics, which are important for drug discovery and development. Finally, this compound could be used in the synthesis of lipophilic compounds, which can be used in the development of drugs and other compounds.
合成方法
2-(3-bromo-4-fluorophenoxy)ethan-1-amine hydrochloride can be synthesized in a few different ways. The most common method involves the reaction of bromobenzene and 4-fluorophenol in the presence of sodium hydroxide and sodium chloride. This reaction produces the desired compound and can be carried out in a few steps. First, bromobenzene is reacted with 4-fluorophenol in the presence of a base such as sodium hydroxide to produce a bromo-4-fluorophenol. This intermediate is then reacted with ethanamine in the presence of sodium chloride to produce the desired compound.
属性
IUPAC Name |
2-(3-bromo-4-fluorophenoxy)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO.ClH/c9-7-5-6(12-4-3-11)1-2-8(7)10;/h1-2,5H,3-4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPPWTCIGNTOQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.52 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607659.png)
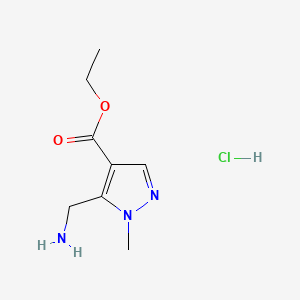
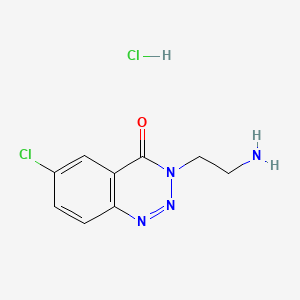
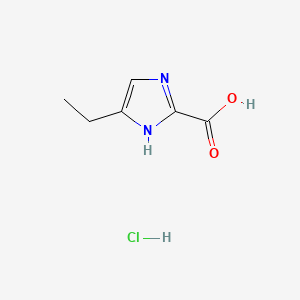

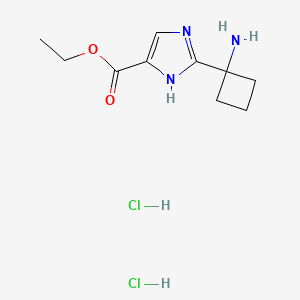
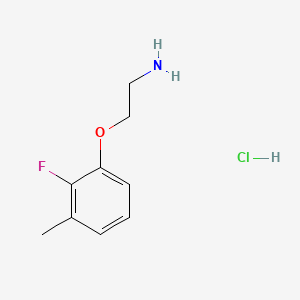
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoic acid hydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B6607727.png)
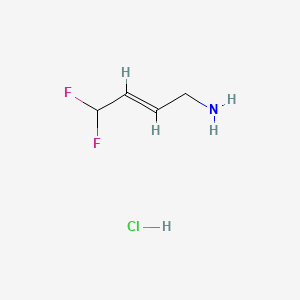
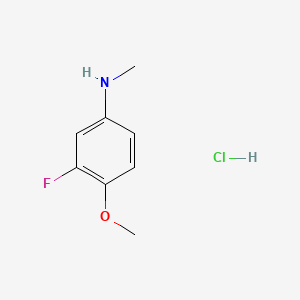
![N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide](/img/structure/B6607745.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
